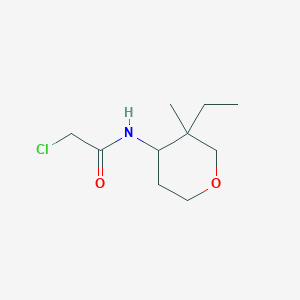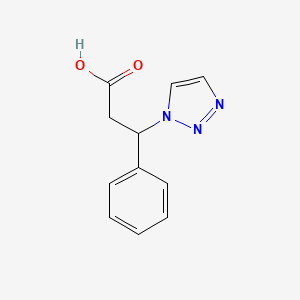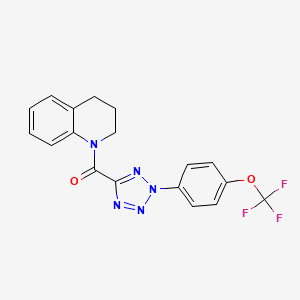
(3,4-Dihydrochinolin-1(2H)-yl)(2-(4-(Trifluormethoxy)phenyl)-2H-tetrazol-5-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound features a quinoline moiety, a trifluoromethoxy phenyl group, and a tetrazole ring, which contribute to its diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for possible therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in material science for developing novel polymers and catalysts.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydroquinolin-2-one , a family of compounds known for their potent antiproliferative and antitumor activities against a variety of cancer cell lines . .
Mode of Action
Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may interact with its targets by binding to them and causing changes in their function. This could potentially lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects.
Biochemical Pathways
Other 3,4-dihydroquinolin-2-one derivatives have been found to inhibit p38 map kinase , which plays a crucial role in cellular responses to stress and inflammation
Pharmacokinetics
The presence of the trifluoromethoxy group may influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design for their metabolic stability and ability to enhance bioavailability .
Result of Action
Given its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may exhibit antiproliferative and antitumor activities. These effects could potentially be due to the inhibition of key biochemical pathways, leading to the disruption of cellular processes necessary for tumor growth and proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:
Formation of 3,4-dihydroquinoline: : This can be achieved via cyclization reactions involving aniline derivatives and appropriate ketones under acidic or basic conditions.
Attachment of the trifluoromethoxy phenyl group: : Through electrophilic aromatic substitution or other coupling reactions, the trifluoromethoxy group is introduced to the phenyl ring.
Tetrazole synthesis: : Utilizing azide and nitrile precursors, the tetrazole ring is formed via cycloaddition reactions.
Industrial Production Methods: Industrial-scale production would employ optimized reaction conditions for each step, focusing on maximizing yield and purity. This includes controlling temperature, pressure, and pH levels, as well as utilizing catalysts to accelerate reactions.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is known to undergo various reactions:
Oxidation: : Under oxidative conditions, it can be converted to quinoline N-oxides.
Reduction: : Reduction reactions can yield corresponding amines or reduced quinoline derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the trifluoromethoxy or tetrazole groups.
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) for mild oxidation.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Various halogenating agents and nucleophiles.
Quinoline N-oxides: from oxidation.
Reduced amines or quinolines: from reduction.
Functionalized phenyl or tetrazole derivatives: from substitution.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds, Highlighting its Uniqueness: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone stands out due to the combination of a trifluoromethoxy group and a tetrazole ring, which provide unique electronic and steric properties compared to similar compounds.
List the Similar Compounds:(3,4-dihydroquinolin-1(2H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: : Lacks the trifluoromethoxy group.
(3,4-dihydroquinolin-1(2H)-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone: : Has a methoxy group instead of a trifluoromethoxy group.
Quinolinyl tetrazoles: : Variants with different substituents on the quinoline or tetrazole rings.
This unique combination of structural elements and its resulting chemical and biological properties make (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone a compound of significant interest in multiple fields of research.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c19-18(20,21)28-14-9-7-13(8-10-14)26-23-16(22-24-26)17(27)25-11-3-5-12-4-1-2-6-15(12)25/h1-2,4,6-10H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHLEOWAHXKEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
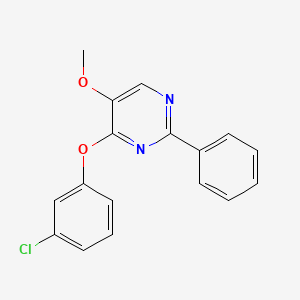
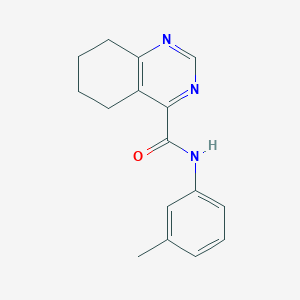
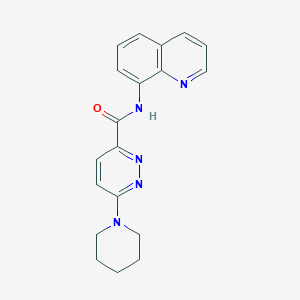
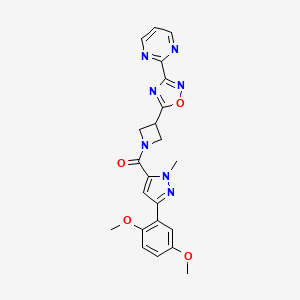
![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)



![8-(3,4-dimethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)

